1-(4-Bromobenzenesulfonyl)-2-methylpiperidine
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Overview
Description
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzene sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 3-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine is unique due to the presence of both a bromobenzene sulfonyl group and a piperidine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C12H16BrNO2S |
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Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
RPDIQURGTSGHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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